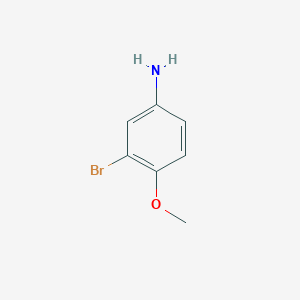

3-Bromo-4-methoxyaniline

Beschreibung

Overview of Aniline (B41778) Derivatives in Organic Chemistry

Aniline derivatives are a broad category of compounds derived from aniline, an aromatic amine consisting of a phenyl group attached to an amino group (-NH2). ontosight.ai They are fundamental in organic chemistry and are used as intermediates in the synthesis of a vast array of more complex molecules. ontosight.ai The amino group on the benzene (B151609) ring is a strong activating group, which influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. This property, combined with the potential for various substituents on the ring, makes aniline derivatives versatile precursors in the production of dyes, pharmaceuticals, and agrochemicals. ontosight.ai

Significance of Halogen Substitution in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring, such as in the formation of halogenated anilines, significantly modifies the electronic and steric properties of the molecule. This alteration in properties is pivotal in directing the course of chemical reactions and defining the ultimate structure and function of the resulting compounds.

Halogens exert a dual electronic influence on aromatic systems. They are electronegative, which allows them to withdraw electron density from the aromatic ring through the inductive effect (-I effect). Simultaneously, they possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M effect or mesomeric effect). In the case of electrophilic aromatic substitution, the amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. The presence of a halogen substituent can further modulate this reactivity.

Positioning 3-Bromo-4-methoxyaniline within the Broader Class of Bromoanisoles and Substituted Anilines

This compound is a specific halogenated aniline derivative that incorporates both a bromine atom and a methoxy (B1213986) group on the aniline ring. Its unique substitution pattern places it within the families of bromoanisoles and substituted anilines, where its properties are defined by the interplay of these functional groups.

The parent structure, bromoanisole, exists in three isomeric forms: ortho-bromoanisole (2-bromoanisole), meta-bromoanisole (3-bromoanisole), and para-bromoanisole (4-bromoanisole). wikipedia.orgwikipedia.orgchegg.com Each isomer has distinct physical and chemical properties due to the different positioning of the bromine atom relative to the methoxy group. chegg.com

| Isomer | IUPAC Name | CAS Number | Melting Point | Boiling Point |

| ortho-Bromoanisole | 1-Bromo-2-methoxybenzene | 578-57-4 | 2.5 °C | 216 °C |

| meta-Bromoanisole | 1-Bromo-3-methoxybenzene | 2398-37-0 | - | - |

| para-Bromoanisole | 1-Bromo-4-methoxybenzene | 104-92-7 | 10 °C | 223 °C |

Data sourced from various references. wikipedia.orgwikipedia.orgindiamart.com

Similarly, bromo-methoxyaniline has several possible isomers depending on the relative positions of the amino, bromo, and methoxy groups. This compound is distinguished by having the bromine atom at the 3-position and the methoxy group at the 4-position of the aniline ring. This specific arrangement dictates its reactivity and potential applications in synthesis.

This compound is a valuable intermediate in the synthesis of more complex molecules. It has been used in the preparation of triazole analogs of combretastatin (B1194345) A-4, which are investigated for their cytotoxic properties. chemicalbook.com Furthermore, it is a precursor in the synthesis of selective 5-HT1B receptor inverse agonists, such as (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine (SB-224289). chemicalbook.com The synthesis of this compound itself can be achieved through a multi-step process, for instance, starting from p-nitrochlorobenzene involving bromination, etherification, and subsequent nitro group reduction. Another documented synthesis involves starting from p-nitroaniline. oriprobe.comtib.eu The diazotization of this compound to form a diazonium salt is a key step in its use for forming other compounds, such as certain azobenzene (B91143) derivatives.

| Property | Value |

| Molecular Formula | C7H8BrNO |

| CAS Number | 19056-41-8 |

| Physical Form | Powder to crystal |

| Storage Temperature | Room Temperature, sealed in dry, dark place |

| Solubility | Soluble in Methanol |

Data for this compound. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUFTXMBONJQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359376 | |

| Record name | 3-Bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-41-8 | |

| Record name | 3-Bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 4 Methoxyaniline

Classical and Contemporary Synthetic Routes

Multi-Step Synthesis from p-Nitrochlorobenzene

The synthesis begins with the halogenation of a suitable precursor, followed by the introduction of a methoxy (B1213986) group, and concludes with the reduction of a nitro group to an amine.

The initial step involves the bromination of a p-substituted nitrobenzene. For instance, p-fluoronitrobenzene can be brominated using N-bromosuccinimide in acetic acid. google.comgoogle.com The reaction temperature is a critical parameter influencing both the reaction time and yield.

Table 1: Effect of Temperature on the Bromination of p-Fluoronitrobenzene google.comgoogle.com

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 15 | 10 | 90.5 |

| 25 | 4.5 | Not Specified |

| 35 | 2.0 | Not Specified |

This table illustrates the inverse relationship between reaction temperature and time for the bromination step.

Another precursor, 4-nitrophenol, can be brominated to yield 2-bromo-4-nitrophenol. quora.com

The subsequent step is an etherification reaction to introduce the methoxy group. This is typically achieved by reacting the brominated intermediate, such as 3-bromo-4-fluoronitrobenzene, with sodium methoxide (B1231860) in methanol. google.comgoogle.com Similar to bromination, the temperature of the reaction plays a significant role in determining the reaction duration and has been a subject of optimization studies.

Table 2: Influence of Temperature on the Etherification of 3-Bromo-4-fluoronitrobenzene google.com

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 20 | 0.8 | 96.4 |

| 40 | 0.8 | 96.6 |

| 60 | 0.2 | 96.6 |

This table demonstrates that increasing the temperature can significantly reduce the required reaction time for the etherification step while maintaining a high yield.

Etherification of phenolic compounds can also be carried out using various methods, including the use of aliphatic alcohols in the presence of tertiary amines or their salts, though this can lead to mixtures of mono- and di-ethers. google.com

The final and crucial step is the reduction of the nitro group to form the aniline (B41778). Common reducing agents for this transformation include sodium sulfide (B99878) and tin(II) chloride. google.comcommonorganicchemistry.com The Zinin reaction, which specifically employs sodium sulfide or hydrosulfide (B80085) for the reduction of nitroaromatic compounds, is a well-established method. wikipedia.org It is particularly useful for its selectivity, as it can reduce nitro groups without affecting other reducible functionalities like aryl halides. wikipedia.org

The reduction of 3-bromo-4-methoxynitrobenzene using sodium sulfide is typically conducted in water at elevated temperatures, in the range of 85-95 °C. google.comgoogle.com The stoichiometry of the reaction involves the transfer of sulfide ions, with thiosulfate (B1220275) being a byproduct. wikipedia.org

Tin(II) chloride offers a mild alternative for nitro group reduction and is effective in the presence of other sensitive functional groups. commonorganicchemistry.comscispace.com The reaction is often carried out in ethanol (B145695). scispace.com Other reducing systems like iron in acidic media and catalytic hydrogenation are also widely used for nitro reductions. commonorganicchemistry.commasterorganicchemistry.com

Nitro-Reduction Strategies (e.g., Sodium Sulfide, Tin Chloride)

Optimization of Reducing Agents

The efficiency of the nitro-reduction step is highly dependent on the choice of reducing agent and the reaction conditions. For sodium sulfide reductions, the concentration of the sulfide and the reaction temperature are key parameters. google.comresearchgate.net For reductions involving metal hydrides like sodium borohydride, the addition of transition metal salts such as nickel(II) chloride or nickel(II) acetate (B1210297) can dramatically increase the reaction rate and yield. asianpubs.orgorientjchem.org The presence of water in these systems can also be beneficial, leading to faster and more complete reactions. asianpubs.orgorientjchem.org

Table 3: Optimization of Nitrobenzene Reduction using NaBH4 and a Catalyst asianpubs.org

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| NiCl₂·6H₂O | CH₃CN | Reflux | 3 | 35 |

| NiCl₂·6H₂O | CH₃CN/H₂O | Room Temp | 5-20 min | High |

This table highlights the significant improvement in reaction efficiency when using a mixed aqueous solvent system at room temperature compared to refluxing in an aprotic solvent.

Yield and Purity Considerations in Nitro-Reduction

The choice of reducing agent and conditions directly impacts the yield and purity of the final aniline product. The use of sodium sulfide in the reduction of 3-bromo-4-methoxynitrobenzene has been reported to yield 3-bromo-4-methoxyaniline at 71.3% and 72.3% in different instances. google.com

The formation of byproducts is a major consideration. For example, when using metal hydrides like lithium aluminum hydride for the reduction of aromatic nitro compounds, azo compounds can be formed. commonorganicchemistry.com In reductions using tin or tin(II) chloride, the formation of large volumes of tin-salt waste can complicate product isolation. acs.org

Catalytic hydrogenation, while often efficient, can sometimes lead to the reduction of other functional groups, such as dehalogenation. commonorganicchemistry.com Therefore, the selection of the reduction method must be carefully tailored to the specific substrate to maximize the yield and purity of the desired substituted aniline. researchgate.net

Protection-Deprotection Strategies in Synthesis

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound primarily involves electrophilic aromatic substitution. The generally accepted mechanism for electrophilic aromatic bromination starts with the formation of a π-complex between the aromatic ring and the electrophilic bromine species. thieme-connect.com This intermediate then evolves into a σ-complex, also known as a Wheland intermediate, which is the rate-determining step in most cases. thieme-connect.com The final step is the loss of a proton to regenerate the aromatic system. byjus.com

When using N-Bromosuccinimide, the exact nature of the brominating agent can vary depending on the reaction conditions. In the presence of an acid, NBS can be protonated, making it a more potent source of electrophilic bromine.

In the case of 4-methoxyaniline, the strong electron-donating resonance effects of both the amino and methoxy groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack. The regioselectivity is determined by the combined directing effects of these two substituents. The amino group is a stronger activating group than the methoxy group, and thus its directing effect is generally dominant.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental mechanism for introducing substituents onto an aromatic ring. In the context of synthesizing this compound, this mechanism is central to the bromination step.

A typical starting material for the synthesis is 4-methoxyaniline or its derivatives. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. However, to achieve the desired 3-bromo substitution pattern (meta to the methoxy group), strategic manipulation of the reaction sequence is necessary.

One common strategy involves the bromination of an aniline derivative where the amino group is first protected, for instance, by acetylation to form 4-methoxyacetanilide. This is followed by bromination. The acetyl group moderates the activating effect of the amine and can influence the regioselectivity of the bromination. Subsequent deprotection of the acetyl group yields the desired bromoaniline derivative.

Another approach starts with p-fluoronitrobenzene. google.comgoogle.com The fluorine atom can be replaced in a subsequent nucleophilic aromatic substitution step. The nitro group is a strong deactivating group and a meta-director. However, the directing effect of the methoxy or a precursor group will dominate. Bromination of p-fluoronitrobenzene in acetic acid using a brominating agent like N-bromosuccinimide (NBS) yields 3-bromo-4-fluoronitrobenzene. google.comgoogle.com

The choice of brominating agent and reaction conditions is crucial. Molecular bromine (Br₂) in solvents like acetic acid or dichloromethane (B109758) can be used. However, N-bromosuccinimide (NBS) in acetonitrile (B52724) is often preferred as it can offer improved selectivity and safer handling. Lewis acid catalysts such as FeBr₃ can enhance the electrophilicity of bromine but may also lead to over-bromination.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce the methoxy group. This is particularly relevant in syntheses starting from precursors like 3-bromo-4-fluoronitrobenzene. google.comgoogle.com The fluorine atom, being a good leaving group, can be displaced by a nucleophile like sodium methoxide in a solvent such as methanol. google.comgoogle.com This reaction proceeds to form 3-bromo-4-methoxynitrobenzene. google.comgoogle.com The bromine atom on the ring can also act as a leaving group in nucleophilic aromatic substitution reactions. vulcanchem.com

The final step in many synthetic routes is the reduction of the nitro group to an amine. This can be achieved using various reducing agents. A common method involves the use of sodium sulfide (Na₂S) in water at elevated temperatures. google.comgoogle.com Another option is reduction with stannous chloride (SnCl₂·2H₂O); however, this method can be expensive and the reagent is unstable. google.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely used and efficient method for nitro group reduction. vaia.comdiva-portal.org

Radical Reactions in Bromination and Amination

While electrophilic and nucleophilic substitution are the primary pathways, radical reactions can also play a role, particularly in bromination. The use of N-bromosuccinimide (NBS) can involve a radical chain mechanism, especially under photochemical initiation. libretexts.org In this mechanism, a bromine radical is generated, which then abstracts a hydrogen atom from the aromatic ring, followed by reaction with Br₂ to yield the brominated product and regenerate the bromine radical. libretexts.orguomustansiriyah.edu.iq The stability of the resulting radical intermediate is a key factor in determining the reaction's regioselectivity. uci.edu

The Sandmeyer reaction, a well-known method for converting aryl amines to aryl halides via diazonium salts, proceeds through a radical mechanism. nih.gov Aniline or a substituted aniline can be diazotized with nitrous acid, and the resulting diazonium salt can then be treated with a copper(I) bromide catalyst to introduce the bromine atom. nih.gov This reaction can also be performed using bromine radicals generated from molecular bromine and an initiator. nih.gov

Process Optimization and Scalability in Laboratory and Industrial Contexts

Optimizing the synthesis of this compound for both laboratory and industrial scales requires careful consideration of several factors to maximize yield, ensure purity, and adhere to safety and environmental standards.

Yield Enhancement Strategies

For the bromination step, controlling the temperature and reaction time is crucial to prevent the formation of polysubstituted byproducts. evitachem.com The molar ratio of the brominating agent to the substrate is also a key parameter to control. google.comgoogle.com In the etherification step, the choice of base and solvent, as well as the reaction temperature, can significantly impact the yield of the desired methoxy derivative. google.comgoogle.com For the final nitro reduction, the selection of the reducing agent and catalyst, along with reaction parameters like temperature and pressure, can be optimized to achieve high conversion rates. google.comgoogle.com For instance, catalytic hydrogenation with a Pd nanocatalyst has been shown to be highly efficient for nitro group reductions. diva-portal.org

Table 1: Example of Reaction Conditions for the Synthesis of this compound google.comgoogle.com

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Bromination | p-Fluoronitrobenzene | N-Bromosuccinimide | Acetic Acid | 25 | 90.7 |

| Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium Methoxide | Methanol | 20 | 96.4 |

| Nitro Reduction | 3-Bromo-4-methoxynitrobenzene | Sodium Sulfide | Water | 95 | 72.3 |

This table presents an example of reaction conditions and is not exhaustive of all possible synthetic routes.

Purity Control and Impurity Profiling

Achieving high purity is essential, especially for pharmaceutical applications. Impurity profiling is a critical aspect of process development to identify and quantify any byproducts or unreacted starting materials. Common impurities can arise from over-bromination, incomplete reaction in any of the steps, or side reactions.

Purification techniques such as recrystallization, distillation, and chromatography are employed to remove impurities. For example, after the reduction of 3-bromo-4-methoxynitrobenzene, the crude product is often purified by pouring the reaction mixture into ice water to precipitate the solid product, which is then filtered and dried. google.comgoogle.com The final product's purity can be assessed using analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). tcichemicals.com

Solvent Selection and Green Chemistry Principles

The choice of solvent is a significant factor in both the efficiency and the environmental impact of the synthesis. Acetic acid is commonly used as a solvent for the bromination step. google.comgoogle.com Methanol is a typical solvent for the etherification with sodium methoxide. google.comgoogle.com Water is used as the solvent for the nitro reduction with sodium sulfide. google.comgoogle.com

Adhering to green chemistry principles is increasingly important in chemical synthesis. colab.ws This includes selecting less hazardous solvents, reducing waste, and improving energy efficiency. For example, exploring the use of greener solvents like ethanol or even solvent-free conditions for certain steps could be beneficial. researchgate.net Microwave-assisted synthesis has been explored as a solvent-free method for aromatic nucleophilic substitution to create aromatic ethers. google.com The use of recyclable catalysts, such as supported palladium nanoparticles for hydrogenation, also aligns with green chemistry principles as it simplifies product purification and reduces catalyst waste. diva-portal.org

Reactions at the Amine Functional Group

The primary amine group is a key site for a variety of chemical modifications.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, readily participating in acylation and alkylation reactions.

Acylation: this compound can be acylated to form amides. For instance, its reaction with acetic anhydride (B1165640) leads to the formation of N-(3-bromo-4-methoxyphenyl)acetamide. This reaction is a standard method for protecting the amine group or for synthesizing amide-containing target molecules. The reaction of 4-bromo-3-methoxyaniline (B105682) with acyl chlorides or direct condensation with acids in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) also yields the corresponding amides. jst.go.jp

Alkylation: The amine group can also undergo alkylation. For example, benzylation of 4-bromo-3-methoxyaniline has been reported. jst.go.jp However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

| Reaction Type | Reagent | Product | Reference |

| Acylation | Acetic anhydride | N-(3-bromo-4-methoxyphenyl)acetamide | |

| Acylation | Acyl chlorides/Acids + HATU/DIPEA | N-acyl-4-bromo-3-methoxyaniline | jst.go.jp |

| Alkylation | Benzyl halide | N-benzyl-4-bromo-3-methoxyaniline | jst.go.jp |

As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. This property is often utilized in purification processes or to improve the solubility of the compound in certain solvents. For example, treatment with hydrochloric acid would yield 3-bromo-4-methoxyanilinium chloride.

The primary aromatic amine functionality of this compound allows it to undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt (3-bromo-4-methoxybenzenediazonium chloride). lkouniv.ac.in

These diazonium salts are highly versatile intermediates and can participate in various coupling reactions. lkouniv.ac.in For instance, they can be coupled with electron-rich aromatic compounds like phenols and other aromatic amines to form highly colored azo compounds, which are important as dyes. lkouniv.ac.inyoutube.com The coupling reaction with phenols is typically carried out in a slightly alkaline medium, while coupling with amines occurs in a slightly acidic medium. lkouniv.ac.in

A specific application involves the diazotization of 4-bromo-methoxy aniline and its subsequent coupling with resorcinol (B1680541) in a basic medium to produce an intense brown water-soluble dye. rdd.edu.iq

| Reaction | Reagents | Intermediate/Product | Key Conditions | Reference |

| Diazotization | NaNO₂, HCl | 3-bromo-4-methoxybenzenediazonium chloride | 0-5°C | lkouniv.ac.in |

| Azo Coupling | Phenols | Azo dyes | Alkaline pH | lkouniv.ac.in |

| Azo Coupling | Aromatic Amines | Azo dyes | Acidic pH | lkouniv.ac.in |

| Azo Coupling | Resorcinol | Brown water-soluble dye | Basic medium | rdd.edu.iq |

The amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ijcm.irscispace.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com The formation of these Schiff bases is often catalyzed by an acid. derpharmachemica.com

For instance, the reaction of 3-bromoaniline (B18343) (a related compound) with salicylaldehyde (B1680747) derivatives has been used to synthesize various Schiff bases. aip.org Similarly, 4-methoxyaniline has been condensed with various aldehydes to form the corresponding imine derivatives. ijcm.irscispace.com These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. scispace.comresearchgate.net

| Carbonyl Compound | Product Type | Reference |

| Aldehydes (e.g., salicylaldehyde) | Schiff Base (Imine) | aip.org |

| Ketones | Schiff Base (Imine) | scispace.com |

Reactions Involving the Aromatic Ring System

The substituents on the benzene (B151609) ring direct the outcome of reactions involving the aromatic system.

In this compound, both the amine (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). The bromine atom is a deactivating but also an ortho-, para-directing group. uri.edu The positions on the ring are numbered starting from the carbon bearing the methoxy group as C4, the bromine at C3, and the amine at C1 (based on IUPAC nomenclature of the parent aniline). However, for directing effects, it's more instructive to consider the positions relative to the activating groups.

The powerful activating and directing effects of the amine and methoxy groups will dominate the substitution pattern. The positions ortho and para to the amine group are C2 and C6, and C4 (which is already substituted with a methoxy group). The positions ortho and para to the methoxy group are C3 (substituted with bromine) and C5, and C1 (substituted with the amine).

Given the strong activating nature of the -NH₂ and -OCH₃ groups, further electrophilic substitution is highly favored. The most likely positions for substitution would be C5, which is ortho to the methoxy group and meta to the bromine, and C2, which is ortho to the amine group and meta to the methoxy group. The steric hindrance from the adjacent bromine atom at C3 might influence the regioselectivity.

For example, in the nitration of bromobenzene, the nitro group is directed to the ortho and para positions. uri.edu In the case of this compound, the combined directing effects of the highly activating amine and methoxy groups would strongly favor substitution at the available ortho and para positions.

| Position | Directing Influence from -NH₂ (at C1) | Directing Influence from -OCH₃ (at C4) | Directing Influence from -Br (at C3) | Overall Likelihood of Substitution |

| C2 | Ortho (Activating) | Meta | Ortho (Deactivating) | Possible, but may be sterically hindered |

| C5 | Meta | Ortho (Activating) | Meta | Highly Likely |

| C6 | Ortho (Activating) | Meta | Para (Deactivating) | Possible |

Reactivity and Derivatization of 3 Bromo 4 Methoxyaniline

1 Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the bromo (-Br) substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate.

The regiochemical outcome of EAS reactions on this compound is a result of the directing effects of the substituents. The positions on the ring are numbered as follows: C1 (with the amino group), C2, C3 (with the bromo group), C4 (with the methoxy group), C5, and C6. The available positions for substitution are C2, C5, and C6.

The directing power of the substituents is generally ranked as -NH₂ > -OH > -OR > -NHCOR > alkyl > halogens. Therefore, the amino group is the most powerful directing group on the ring, followed by the methoxy group. Both strongly favor substitution at their ortho and para positions.

Amino group (-NH₂) directs to: C2 (ortho), C6 (ortho), and C4 (para, already substituted).

Methoxy group (-OCH₃) directs to: C3 (ortho, already substituted) and C5 (ortho).

Bromo group (-Br) directs to: C2 (ortho), C4 (para, already substituted), and C6 (ortho).

Considering these influences, the positions most activated towards electrophilic attack are C2, C5, and C6. The final regioselectivity will depend on the specific electrophile and reaction conditions, but generally, the powerful directing effect of the amino group, reinforced by the bromo group at C6 and the methoxy group at C5, makes these positions the most likely sites of reaction.

The cumulative electronic effect is a highly activated ring system, with the electron density being highest at positions C2, C5, and C6, making them highly susceptible to electrophilic attack.

Steric Effects: Steric hindrance can also play a role in determining the site of substitution. The bromo atom is larger than a hydrogen atom and can sterically hinder the approach of a bulky electrophile to the adjacent C2 position. Similarly, the methoxy group can hinder attack at the C5 position. Therefore, for very large electrophiles, substitution at the C6 position might be favored as it is ortho to the strongly activating amino group but has less steric hindrance compared to the C2 position, which is flanked by the amino and bromo groups.

3 Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

The Suzuki-Miyaura coupling reaction uses a palladium catalyst to couple an organohalide with an organoboron compound. nih.govmdpi.com this compound can readily participate in these reactions, where the C-Br bond is converted to a new C-C bond. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the amine and ether functionalities present in the substrate. nih.govrhhz.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For example, bromoanilines can be coupled with various aryl and heteroaryl boronic acids or esters to generate complex biaryl structures. nih.govmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoarenes

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | Moderate | nih.gov |

| PdCl₂(dppf) | NaOH (aq) | THF | 120 °C (MW) | 58% | mdpi.com |

This table presents general conditions used for Suzuki-Miyaura reactions of similar bromoarenes; specific results for this compound may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org While this compound already possesses an amino group, it can serve as the aryl halide component in a reaction with another primary or secondary amine. This allows for the synthesis of more complex diarylamines or N-alkylated anilines. The reaction requires a palladium precursor, a suitable phosphine ligand (such as XPhos, tBuXPhos, or RuPhos), and a base. libretexts.orgacs.org The efficiency of the reaction is highly dependent on the choice of ligand and base. acs.org

Beyond Suzuki and Buchwald-Hartwig reactions, this compound is a viable substrate for other metal-catalyzed transformations.

Palladium-Catalyzed Reactions: These include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and various carbonylation reactions to introduce a carbonyl group. nih.govrsc.orgacs.org For instance, palladium-catalyzed carbonylation of anilines with bromoalkenes can yield complex heterocyclic structures like β-lactams. nih.govrsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are also applicable. These are particularly useful for forming C-N, C-O, and C-S bonds. researchgate.net For example, this compound could be coupled with phenols, thiols, or other amines using a copper catalyst, often in the presence of a ligand like L-proline or 1,10-phenanthroline. researchgate.netmdpi.com Copper catalysts have been shown to be effective for the N-arylation of amines with aryl halides. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Oxidation Reactions of Aniline (B41778) Moiety

The aniline moiety of this compound is susceptible to oxidation, a reaction that can lead to a variety of products depending on the reagents and conditions employed. The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups activates the aromatic ring, making it reactive towards oxidative processes. However, the interplay between these activating groups and the weakly deactivating bromo (-Br) substituent, along with the choice of oxidant, dictates the final product, leading to either selective transformations or complex polymerization.

Selective vs. Non-selective Oxidation

The oxidation of this compound can be controlled to selectively yield specific products or can proceed non-selectively to form a mixture of compounds. The selectivity of the oxidation is highly dependent on the nature of the oxidizing agent, solvent system, and reaction temperature.

Selective oxidation often targets the formation of quinones. Due to the p-methoxy substituent, this compound is a prime candidate for oxidation to a benzoquinone derivative. Strong, one-electron oxidizing agents are particularly effective for this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a powerful and efficient reagent for the oxidation of substituted p-methoxyanilines to their corresponding 1,4-benzoquinones. nih.govresearchgate.net The reaction is typically rapid and occurs in good yields under mild conditions, such as at room temperature in an acetonitrile (B52724)/water mixture. nih.gov For this compound, this reaction would be expected to yield 2-bromo-1,4-benzoquinone. Other oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to form quinones from related aniline derivatives.

Conversely, non-selective oxidation can occur under different conditions, particularly those that favor radical polymerization or further degradation. The use of strong oxidants like ammonium peroxydisulfate (B1198043) (APS) in acidic media, conditions typically used for synthesizing polyaniline, can lead to a mixture of oligomers and polymeric structures. nih.gov Higher reaction temperatures can also reduce selectivity by promoting side reactions, such as the hydrolysis of intermediate imine species to form carbonyl groups, leading to the incorporation of quinone-like defects within a polymer chain. nih.gov Electrochemical (anodic) oxidation is another process where selectivity can be challenging to control, potentially yielding a variety of coupled products or polymeric films depending on the applied potential and the composition of the electrolyte solution. pw.edu.placs.org

| Oxidizing Agent | Typical Conditions | Primary Product Type | Selectivity |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, Room Temp | 1,4-Benzoquinone | High |

| Ammonium Peroxydisulfate (APS) | Acidic Aqueous Solution, 0-5 °C | Polymeric Structures | Low (can produce oligomers and quinone byproducts) |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid, Heat | Quinone (from degradation of polymer) | Used for degradation, not selective synthesis |

| Electrochemical Oxidation | Varies (depends on potential, electrolyte) | Polymers or Quinones | Variable |

Formation of Polymeric Structures or Quinones

The oxidation of the aniline moiety in this compound can proceed down two major pathways: direct conversion to a quinone or polymerization to form polyaniline-like structures. The pathway taken is a direct consequence of the reaction mechanism, which is governed by the chosen conditions.

Formation of Quinones

The direct oxidation of p-methoxyanilines to p-benzoquinones is a well-established synthetic route. nih.gov This transformation is believed to be the underlying mechanism in other reactions as well, such as the oxidative deprotection of p-methoxyphenyl-protected amines. nih.gov The reaction with a potent oxidant like CAN proceeds rapidly, suggesting a direct and efficient conversion. nih.gov Historically, it was also observed that quinones could be formed from the oxidative degradation of "aniline black," an early form of polyaniline, when heated with potassium dichromate in acid. fupress.net This indicates that quinone structures can be both direct products of aniline oxidation and subsequent degradation products of polymeric material. The hydrolysis of intermediates formed during polymerization, such as N-phenyl-1,4-benzoquinonediimine, is another significant route to quinone formation. nih.govpw.edu.pl

Formation of Polymeric Structures

Oxidative polymerization is a hallmark reaction of aniline and its derivatives, leading to the formation of electroactive polymers known as polyanilines. pw.edu.pl This process is typically initiated in an acidic aqueous medium using an oxidant like ammonium peroxydisulfate (APS). nih.gov The accepted mechanism begins with the oxidation of the aniline molecule to a cation radical. These radicals then couple, typically in a head-to-tail fashion, to form dimers, trimers, and ultimately, high molecular weight polymer chains. nih.govnih.gov The growth of the polymer is a chain-type process where it is more favorable for a monomer to add to an existing oligomer chain than to form a new dimer. pw.edu.pl

The competition between quinone formation and polymerization is a critical aspect of aniline oxidation. The formation of p-benzoquinone is a known alternative and competing reaction during aniline polymerization. nih.gov Factors such as pH, temperature, and oxidant potential determine which pathway dominates. For instance, electrochemical oxidation at potentials above 0.75 V tends to favor the formation of p-benzoquinone, while lower potentials favor polymerization. pw.edu.pl Similarly, carrying out the chemical polymerization at temperatures above the optimal 0–5 °C range increases the rate of hydrolysis of quinonimine units in the growing polymer chain, resulting in the formation of carbonyl groups and a more defective, degraded polymer. nih.gov Furthermore, any p-benzoquinone formed as a byproduct can react with growing polyaniline chains, potentially acting as a comonomer or causing chain termination, thereby influencing the final properties of the polymer. nih.govacs.org

| Factor | Condition Favoring Polymerization | Condition Favoring Quinone Formation |

|---|---|---|

| Oxidant | Ammonium Peroxydisulfate (APS) | Ceric Ammonium Nitrate (CAN) |

| Medium | Acidic (e.g., HCl) | Acetonitrile/Water for CAN oxidation |

| Temperature | Low (0–5 °C) | Higher temperatures can lead to hydrolysis/degradation to quinones |

| Electrochemical Potential | Lower Potentials | Higher Potentials (>0.75 V) |

Advanced Applications in Medicinal Chemistry and Materials Science

Applications in Agrochemicals

3-Bromo-4-methoxyaniline serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique chemical structure, featuring bromine, methoxy (B1213986), and amine groups on a benzene (B151609) ring, allows for its use in creating a diverse range of biologically active molecules for crop protection. maksons.co.in

Synthesis of Herbicides, Fungicides, and Insecticides

The compound is a versatile building block in the production of herbicides, fungicides, and insecticides. While specific commercial agrochemicals derived directly from this compound are not extensively detailed in the provided search results, the literature consistently highlights its role as a key intermediate in the synthesis of such products. maksons.co.in Its structural features allow for various chemical modifications, leading to the development of new active ingredients with desired pesticidal activities. The presence of the bromine atom, for instance, can be a site for further reactions to build more complex molecules. evitachem.com

Contribution to Dyes and Pigments Industry

This compound is a significant precursor in the manufacturing of various colorants.

Precursor for Azo Dyes and Pigments

This aniline (B41778) derivative is a key component in the synthesis of azo dyes and pigments. maksons.co.in Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), constitute a large and important class of colorants. The synthesis typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with another aromatic compound. researchgate.net The specific structure of the resulting azo dye, and therefore its color, is determined by the starting materials.

Influence of Halogenation on Color and Fastness

The presence of a halogen atom, like bromine, in the structure of a dye molecule can significantly influence its properties, including color and fastness. Halogenation can affect the electronic distribution within the dye molecule, which in turn impacts its light absorption characteristics and, consequently, its color. nih.gov Moreover, the incorporation of halogens can improve the fastness properties of dyes, such as their resistance to light, washing, and sublimation. scialert.netsapub.org This is partly due to an increase in the molecule's size and polarity, which can enhance its affinity for the substrate. scialert.net For example, studies on disazo disperse dyes have shown that the presence of chloro groups can lead to excellent light and heat fastness. scialert.net

Interactive Data Table: Properties of Halogenated Dyes

| Property | Influence of Halogenation | References |

| Color | Can cause a bathochromic shift (deepening of color) | researchgate.net |

| Light Fastness | Generally improves light fastness | scialert.netsapub.org |

| Wash Fastness | Can enhance wash fastness due to increased molecular size | scialert.net |

| Sublimation Fastness | Can improve sublimation fastness | scialert.netsapub.org |

Emerging Applications in Materials Science

The unique chemical properties of this compound and its derivatives are leading to their exploration in various areas of materials science. evitachem.com

One area of interest is in the development of new polymers. For instance, derivatives of 3-bromo-2-methoxyaniline (B168565) have been used to synthesize polymers with special properties, such as conductivity and luminescence, which are valuable in electronics and optics. organicintermediate.com These materials have potential applications in devices like organic light-emitting diodes (OLEDs). organicintermediate.combldpharm.com

Furthermore, fluorinated aniline derivatives, which share structural similarities with this compound, are being investigated for their use in organic electronics due to their tunable electronic properties. The presence of halogen and methoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of organic electronic devices.

Additionally, some research has explored the use of thiophene (B33073) derivatives synthesized from related methoxyanilines as photostabilizers for polymers like poly(vinyl chloride) (PVC). scispace.com These additives can help to reduce the degradation of the polymer when exposed to UV light. scispace.com

Precursor for Polymeric Materials with Specific Properties

This compound serves as a valuable building block in the field of materials science, particularly in the synthesis of advanced polymeric materials. While detailed examples of specific polymers derived directly from this compound are not extensively documented in public literature, its molecular structure provides the necessary functionalities for polymerization. The presence of a reactive amine (-NH₂) group and a bromo- (Br) substituent on the aromatic ring allows for its incorporation into polymer chains through various chemical reactions.

The amine group can participate in polycondensation reactions to form polyamides or polyimines, while the bromo-substituent can be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to create conjugated polymers. These types of polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential electro-optical properties. The methoxy group (-OCH₃) and bromine atom also modify the electronic properties of the aniline ring, which can influence the final characteristics of the polymer, such as its conductivity, stability, and solubility. Its role extends to the development of dyes and other specialty chemicals which can be, in turn, used as monomers or additives in polymer formulations.

Role in Specialty Chemical Production

This compound is a crucial intermediate in the synthesis of a wide array of high-value specialty chemicals, particularly for the pharmaceutical industry. google.comgoogle.com Its utility stems from its role as a starting material for constructing complex molecular architectures with specific biological activities.

Research has demonstrated its application in creating analogues of the potent anti-cancer agent Combretastatin (B1194345) A-4. google.comgoogle.comcookechem.com It is also a key intermediate for synthesizing triazole analogues of combretastatin A-4, which act as cytotoxic agents and tubulin inhibitors. cookechem.comchemicalbook.com

Furthermore, this compound is integral to the production of various targeted therapeutic agents. It is used in the synthesis of molecules designed to inhibit specific enzymes and receptors implicated in a range of diseases. These include inhibitors for checkpoint kinase 1 (CHK1), Src kinase, and endo-β-glucuronidase heparanase, which are targets in cancer therapy. google.comgoogle.com It is also used to create tyrosine kinase inhibitors and drugs for treating conditions such as polycystic kidney disease, colon polyps, and stroke. google.comgoogle.com Another notable application is in the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine (SB-224289), a selective 5-HT1B receptor inverse agonist. cookechem.comchemicalbook.com

The versatility of this compound is highlighted in the following table, which summarizes its role in the production of various specialty chemicals and their intended applications.

| Specialty Chemical Class/Target | Intended Application / Therapeutic Area | References |

| Triazole analogs of Combretastatin A-4 | Cytotoxic agents, Tubulin inhibitors for cancer therapy | cookechem.comchemicalbook.com |

| Checkpoint Kinase 1 (CHK1) Inhibitors | Cancer therapy | google.comgoogle.com |

| Src Kinase Inhibitors | Cancer therapy | google.comgoogle.com |

| Tyrosine Kinase Inhibitors | Cancer therapy | google.comgoogle.com |

| Endo-β-glucuronidase Heparanase Inhibitors | Cancer therapy | google.comgoogle.com |

| Selective 5-HT1B Receptor Inverse Agonists (e.g., SB-224289) | Neurological and psychiatric disorders | cookechem.comchemicalbook.com |

| Agents for Obesity and Related Disorders | Metabolic disorders | google.comgoogle.com |

| Inhibitors of Smooth Muscle Cell Proliferation | Cardiovascular diseases | google.comgoogle.com |

| Sulfonamide-based Drugs | Antibacterial agents | google.comgoogle.com |

| Agents for Polycystic Kidney Disease, Colon Polyps, and Stroke | Various therapeutic indications | google.comgoogle.com |

| 4-Anilino substituted α-carboline compounds | Breast tumor kinase (Brk) inhibitors for cancer therapy | chemicalbook.com |

Environmental and Analytical Considerations

Environmental Fate and Ecotoxicity

Halogenated anilines, including 3-Bromo-4-methoxyaniline, can enter the environment through various channels such as industrial waste and as degradation products of pesticides like herbicides and fungicides. oup.comoup.com Their presence in the ecosystem is a concern due to their inherent toxicity. oup.com

Anilines and their derivatives are recognized as a significant class of environmental pollutants that pose a risk to aquatic ecosystems. researchgate.net Their toxicity can lead to the depletion of species, habitat degradation, and bioaccumulation within the food web. mdpi.com The introduction of halogen atoms, such as bromine, to the aniline (B41778) structure is known to increase its toxicity. epa.gov

The toxicity of anilines varies among different aquatic species. For instance, cladocerans have been found to be a particularly sensitive group, while certain fish species and their early life stages may show more resistance to acute exposures. epa.gov Studies on chloroanilines, a related class of halogenated anilines, have shown they can be persistent in aquatic environments and have the potential for bioaccumulation. mdpi.com For example, 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) have been detected in aquatic compartments at concentrations from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.com

Table 1: Aquatic Toxicity of Selected Anilines

| Compound | Species | Exposure Time | Toxicity Value (LC50/EC50) | Reference |

|---|---|---|---|---|

| Aniline | Rainbow Trout (Oncorhynchus mykiss) | 96-hr | 10,600 - 41,000 µg/L | epa.gov |

| Aniline | Mayfly Larvae | 48-hr | 220,000 µg/L | epa.gov |

| Aniline | Mosquito Larvae | 48-hr | 155,000 µg/L | epa.gov |

| Aniline | Hydra (Hydra oligactis) | 48-hr | 406 µg/L | epa.gov |

| Aniline | Tubificid Worms | 48-hr | 450,000 µg/L | epa.gov |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test animals in a given time. EC50 (Effective Concentration, 50%) is the concentration of a chemical that produces a specific effect in 50% of the test organisms.

The persistence of chemical compounds in the environment is a significant concern, as low degradation rates can lead to long-term and potentially unforeseen effects. researchgate.net Halogenated anilines can be persistent organic pollutants. fishersci.nl For example, 3-chloro-4-methoxyaniline (B1194202) at concentrations of 10 ppm or higher in soil is considered persistent. researchgate.net While specific data on the biodegradation of this compound is limited, the general behavior of halogenated anilines suggests a potential for persistence. The low water solubility of related compounds indicates they are not likely to be mobile in the environment and that spillage is unlikely to penetrate the soil. fishersci.nl

Proper management and disposal of this compound are critical due to its hazardous nature. Waste containing this compound is classified as hazardous and must be disposed of in accordance with European Directives and local regulations on waste and hazardous waste. fishersci.nlthermofisher.com It is recommended to dispose of the substance and its container at a hazardous or special waste collection point. fishersci.nlcymitquimica.com

Key disposal protocols include:

Containment: Spilled material should be swept up and shoveled into suitable, clean, dry, and sealed containers for disposal. fishersci.nlcymitquimica.com

Personal Protection: Individuals handling the waste should wear appropriate personal protective equipment. cymitquimica.com

Environmental Protection: The product should not be allowed to enter drains or water courses. cymitquimica.comspectrumchemical.com If contamination of waterways occurs, emergency services must be notified. cymitquimica.com

Labeling: All containers must be clearly labeled. cymitquimica.com

User Responsibility: Waste codes should be assigned by the user based on the application for which the product was used, as waste codes are not product-specific. fishersci.nlthermofisher.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Applications

3-Bromo-4-methoxyaniline has emerged as a significant building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Research has primarily focused on its role as a key intermediate for a variety of therapeutic agents.

Key research findings have established its utility in the synthesis of analogues of the anticancer drug Combretastatin (B1194345) A-4. google.com It is also a crucial precursor for molecules designed to inhibit specific enzymes and receptors, highlighting its importance in targeted drug discovery. These include the development of checkpoint kinase 1 (CHK1) inhibitors, Src kinase inhibitors, and tyrosine kinase inhibitors. google.comgoogle.com Furthermore, its application extends to the creation of treatments for obesity, polycystic kidney disease, and as inhibitors of tubulin and heparanase. google.comchemicalbook.comcookechem.com One notable application is in the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine (SB-224289), a selective 5-HT1B receptor inverse agonist. chemicalbook.comcookechem.com

Table 1: Selected Therapeutic Targets and Applications of this compound Derivatives

| Therapeutic Target/Application Area | Example of Derivative Class or Compound | Reference |

|---|---|---|

| Cancer | Combretastatin A-4 Analogues | google.com |

| Cancer | Checkpoint Kinase 1 (CHK1) Inhibitors | google.com |

| Cancer | Src Kinase Inhibitors | google.com |

| Cancer | Tyrosine Kinase Inhibitors | google.com |

| Cancer | Tubulin Inhibitors | chemicalbook.comcookechem.com |

| Metabolic Disorders | Obesity Treatments | google.com |

Challenges and Opportunities in this compound Research

Despite its utility, research and industrial application of this compound face several challenges. A primary challenge lies in its synthesis. Some established laboratory methods utilize expensive reagents like tin(II) chloride for the reduction of the corresponding nitro compound, which is also unstable in air and required in large quantities, driving up costs and limiting industrial applicability. google.comgoogle.com Other routes have employed hazardous materials, such as flammable solvents with low boiling points, posing significant safety risks. google.com

These challenges present clear opportunities for innovation in synthetic chemistry. There is a pressing need to develop more economical, safe, and environmentally benign synthetic routes that are suitable for large-scale industrial production. google.com Opportunities lie in the exploration of alternative reducing agents that are cheaper and more stable than tin salts. Furthermore, the development of catalytic systems or flow chemistry processes could enhance the safety, efficiency, and scalability of its production.

Another opportunity resides in the further exploration of its chemical reactivity. The molecule possesses multiple reactive sites, offering a platform for diverse chemical transformations. A deeper understanding of its reaction kinetics and mechanisms can unlock more efficient pathways to complex target molecules.

Future Outlook for Novel Derivatizations and Applications

The future of this compound research is promising, with significant potential for the development of novel derivatives and expanded applications. The structural scaffold of this compound is a versatile template for medicinal chemists. The presence of the amine and bromo substituents allows for a wide array of derivatization reactions, such as N-acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Future research will likely focus on creating libraries of novel derivatives by modifying the core structure. For instance, replacing the methoxy (B1213986) group with other alkoxy or trifluoromethoxy groups could modulate the compound's lipophilicity and metabolic stability, potentially leading to derivatives with improved pharmacokinetic profiles.

The established biological activities of its derivatives suggest that new compounds could be designed and screened for a broader range of therapeutic areas, including infectious diseases and neurodegenerative disorders. smolecule.com The synthesis of novel heterocyclic systems fused to the aniline (B41778) ring is another promising avenue. As synthetic methodologies advance, the ability to functionalize the this compound core with increasing precision will undoubtedly lead to the discovery of new chemical entities with unique and valuable properties for both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. How is 3-Bromo-4-methoxyaniline utilized in heterocyclic synthesis, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : this compound serves as a precursor in synthesizing isatin derivatives. For example, its reaction with chloral hydrate and hydroxylamine hydrochloride under acidic conditions yields isatin isomers. Key parameters include maintaining stoichiometric ratios and controlling cyclization pH (e.g., using 0.5 M NaOH to form sodium isatinates, followed by stepwise acidification to isolate isomers). Monitoring reaction temperature (60–80°C) and purification via recrystallization ensures optimal yields .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly H and C NMR to identify substituent effects (e.g., methoxy and bromine shifts). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially when isolating isomers or detecting byproducts.

Advanced Research Questions

Q. How can researchers separate isomeric byproducts formed during the synthesis of this compound derivatives?

- Methodological Answer : Isomers such as 4-bromo-5-methoxyisatin and 6-bromo-5-methoxyisatin can be separated via pH-controlled precipitation. After cyclization, convert isomers to sodium isatinates using 0.5 M NaOH. Adjusting the reaction medium to pH 3–4 selectively precipitates the 6-bromo isomer, while further acidification to pH 1–2 isolates the 4-bromo derivative. Centrifugation and washing with cold ethanol enhance purity .

Q. How should contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions in catalytic coupling efficiency (e.g., Suzuki-Miyaura reactions) require systematic validation:

- Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, F NMR).

- Control Experiments : Test ligand-catalyst systems (e.g., Pd(PPh) vs. XPhos) under identical conditions.

- Replication : Repeat trials with purified substrates to rule out impurity interference.

Refer to methodological frameworks emphasizing data consistency and error analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Management : Segregate halogenated waste in labeled containers and collaborate with certified disposal agencies to prevent environmental contamination.

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. These protocols align with hazardous chemical handling guidelines .

Q. How do electronic effects of substituents influence the regioselectivity of this compound in electrophilic substitution?

- Methodological Answer : The methoxy group (-OCH) is electron-donating and ortho/para-directing, while bromine (-Br) is electron-withdrawing and meta-directing. Computational modeling (e.g., DFT calculations) predicts preferential substitution at the para position to the methoxy group. Experimental validation involves nitration or sulfonation reactions followed by regiochemical analysis via H NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.